4-(Dimethylamino)-2-phenylhexyl pyrimidine-5-carboxylate

Lipophilicity ADME Structural analog comparison

4-(Dimethylamino)-2-phenylhexyl pyrimidine-5-carboxylate (C₁₉H₂₅N₃O₂, MW 327.4 g/mol) is a synthetic pyrimidine-5-carboxylate ester featuring a 4-(dimethylamino)-2-phenylhexyl side chain. The compound is catalogued as a screening compound by multiple chemical vendors but has no associated primary research publications, patents, or entries in PubChem, ChEMBL, or DrugBank.

Molecular Formula C19H25N3O2
Molecular Weight 327.4 g/mol
Cat. No. B12917302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)-2-phenylhexyl pyrimidine-5-carboxylate
Molecular FormulaC19H25N3O2
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCCC(CC(COC(=O)C1=CN=CN=C1)C2=CC=CC=C2)N(C)C
InChIInChI=1S/C19H25N3O2/c1-4-18(22(2)3)10-16(15-8-6-5-7-9-15)13-24-19(23)17-11-20-14-21-12-17/h5-9,11-12,14,16,18H,4,10,13H2,1-3H3
InChIKeyVJSLZDZMFUTFAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylamino)-2-phenylhexyl Pyrimidine-5-carboxylate — Compound Identity and Sourcing Baseline


4-(Dimethylamino)-2-phenylhexyl pyrimidine-5-carboxylate (C₁₉H₂₅N₃O₂, MW 327.4 g/mol) is a synthetic pyrimidine-5-carboxylate ester featuring a 4-(dimethylamino)-2-phenylhexyl side chain . The compound is catalogued as a screening compound by multiple chemical vendors but has no associated primary research publications, patents, or entries in PubChem, ChEMBL, or DrugBank . Its structural features — a pyrimidine ring esterified at the 5-position with a bulky, basic side chain — place it within the broader class of pyrimidine carboxylates investigated for kinase inhibition and anti-inflammatory activity, but no target-specific data exist for this exact structure [1].

Why Pyrimidine-5-Carboxylate Analogs Cannot Be Interchanged with 4-(Dimethylamino)-2-phenylhexyl Pyrimidine-5-carboxylate


The target compound occupies a distinct physicochemical niche among pyrimidine-5-carboxylate esters due to its elongated 4-(dimethylamino)-2-phenylhexyl side chain. Compared to shorter-chain analogs such as 4-(dimethylamino)-2-phenylbutyl pyrimidine-5-carboxylate (C₁₇H₂₄N₂O₂, MW ~273 g/mol) and 2-(dimethylamino)ethyl pyrimidine-5-carboxylate (C₉H₁₃N₃O₂, MW 195.2 g/mol), the hexyl chain introduces significant differences in predicted lipophilicity (estimated ΔclogP > 1.5 log units), molecular volume, and conformational flexibility . These differences directly affect membrane permeability, metabolic stability, and target-binding kinetics — parameters that cannot be preserved by simple analog substitution . Furthermore, the ester linkage at the pyrimidine 5-position carries distinct hydrolytic stability characteristics compared to the corresponding carboxamide (e.g., 4-(dimethylamino)-N,N-dimethyl-2-phenylpyrimidine-5-carboxamide), making formulation and storage conditions non-transferable across functional group analogs . Caution: no direct comparative biological data exist for any of these compounds; all differentiation is based on computed physicochemical properties and class-level inference.

Quantitative Differentiation Evidence for 4-(Dimethylamino)-2-phenylhexyl Pyrimidine-5-carboxylate vs. Structural Analogs


Molecular Weight and Lipophilicity Differentiation vs. Shorter-Chain Analogs

The hexyl chain in the target compound (C₁₉H₂₅N₃O₂, MW 327.4 g/mol) provides a higher molecular weight and predicted lipophilicity compared to shorter-chain analogs. The butyl analog (4-(dimethylamino)-2-phenylbutyl pyrimidine-5-carboxylate, C₁₇H₂₄N₂O₂, MW ~273 g/mol) has two fewer methylene units, resulting in a predicted clogP difference of approximately +1.0 to +1.5 log units in favor of the target compound . The ethyl analog (2-(dimethylamino)ethyl pyrimidine-5-carboxylate, C₉H₁₃N₃O₂, MW 195.2 g/mol) is substantially smaller with an estimated clogP ~1.0–1.5, compared to an estimated clogP ~3.0–4.0 for the target . These computed differences affect predicted membrane permeability and tissue distribution but must be validated experimentally.

Lipophilicity ADME Structural analog comparison

Ester vs. Carboxamide Stability Differentiation

The target compound contains a pyrimidine-5-carboxylate ester linkage, which is subject to hydrolysis under both acidic and basic conditions. The corresponding carboxamide analog, 4-(dimethylamino)-N,N-dimethyl-2-phenylpyrimidine-5-carboxamide (MW 270.3 g/mol), replaces the ester oxygen with a nitrogen, conferring greater metabolic stability but potentially reducing prodrug conversion rates . Published data on related pyrimidine-5-carboxylate esters indicate that alkaline hydrolysis proceeds readily to yield the corresponding pyrimidine-5-carboxylic acid . No experimental stability data exist for this specific compound.

Hydrolytic stability Formulation Functional group comparison

Conformational Flexibility and Target-Binding Implications vs. GANT61

GANT61 (CAS 500579-04-4), a hexahydropyrimidine derivative that inhibits GLI1/GLI2-mediated transcription (IC₅₀ ~5 μM in GLI-transfected cells), represents a structurally related pyrimidine with a dimethylamino-benzyl substitution pattern [1]. The target compound differs in that it contains a fully aromatic pyrimidine ring with an ester at position 5 and a linear 4-(dimethylamino)-2-phenylhexyl side chain, whereas GANT61 features a saturated hexahydropyrimidine core with two dimethylaminobenzyl substituents [2]. The target compound has 10 rotatable bonds versus GANT61's estimated 8, suggesting greater conformational flexibility . No direct comparative activity data exist between these two compounds.

Conformational analysis Hedgehog pathway GLI inhibition

Phenylhexyl Side Chain Length Differentiation vs. Enazadrem

Enazadrem (4,6-dimethyl-2-[(6-phenylhexyl)amino]pyrimidin-5-ol, CAS 107361-33-1, MW 299.4 g/mol) shares a phenylhexyl motif with the target compound but differs in three critical ways: (i) it contains a pyrimidin-5-ol core rather than a pyrimidine-5-carboxylate ester, (ii) the phenylhexyl group is attached via an amino linkage at position 2 rather than an ester at position 5, and (iii) it lacks the dimethylamino group on the side chain . The target compound's dimethylamino group provides a basic center (estimated pKa ~8.5–9.5) absent in Enazadrem, creating differential ionization behavior at physiological pH . No head-to-head pharmacological comparison exists.

Side chain engineering Pharmacophore comparison Pyrimidinol

Evidence-Supported Application Scenarios for 4-(Dimethylamino)-2-phenylhexyl Pyrimidine-5-carboxylate


Screening Library Diversification in Pyrimidine-Focused Kinase Programs

The compound's unique combination of a pyrimidine-5-carboxylate ester with a bulky, basic 4-(dimethylamino)-2-phenylhexyl side chain (10 rotatable bonds, estimated clogP 3.0–4.0) makes it suitable for inclusion in diversity-oriented screening libraries where physicochemical space coverage is prioritized. Its molecular weight (327.4 g/mol) and predicted lipophilicity fill a gap between smaller pyrimidine-5-carboxylate fragments (MW 195–250 g/mol) and larger kinase inhibitors (MW >400 g/mol). The dimethylamino group provides a handle for salt formation and may influence solubility in acidic assay buffers.

Prodrug Scaffold Exploration via Esterase-Mediated Release

The pyrimidine-5-carboxylate ester linkage is susceptible to enzymatic and pH-dependent hydrolysis, a property exploited in prodrug design . The target compound could serve as a model substrate for studying esterase-mediated release kinetics of pyrimidine-5-carboxylic acid payloads. The hexyl side chain length and dimethylamino substitution may modulate the hydrolysis rate compared to shorter-chain analogs (ethyl, butyl), though no experimental rate data exist and users must independently characterize stability .

Negative Control or Counter-Screen Compound for GANT61-Based GLI Assays

Given the structural divergence from GANT61 (aromatic vs. saturated pyrimidine core, ester vs. aminal linkage, linear vs. bis-benzyl substitution) , this compound may serve as a structurally related but mechanistically distinct negative control in Hedgehog/GLI pathway assays. Its lack of the hexahydropyrimidine aminal motif found in GANT61 suggests it is unlikely to inhibit GLI DNA binding through the same mechanism, though this hypothesis requires experimental confirmation .

Physicochemical Probe for Membrane Permeability Studies

With an estimated clogP of 3.0–4.0 and a basic dimethylamino group (estimated pKa ~8.5–9.5) , this compound may serve as a tool for studying passive membrane permeability of moderately lipophilic, ionizable pyrimidine esters in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers. Comparative studies against the butyl and ethyl analogs could establish chain-length-dependent permeability relationships, though all such data would need to be generated de novo .

Quote Request

Request a Quote for 4-(Dimethylamino)-2-phenylhexyl pyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.